



Application Notes and Protocols for Tizaterkib (ATG-017) in Combination with Pembrolizumab

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Compound of Interest		
Compound Name:	Tizaterkib	
Cat. No.:	B605742	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for research purposes only and are based on the synthesis of publicly available preclinical and clinical data. There is no direct clinical trial data available for the combination of **Tizaterkib** (ATG-017) and pembrolizumab. The protocol described is a hypothetical construct based on studies of **Tizaterkib** with the PD-1 inhibitor nivolumab and general guidelines for pembrolizumab combination therapies.

Introduction

Tizaterkib (ATG-017) is an orally administered, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It targets the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), pembrolizumab restores the immune system's ability to recognize and attack cancer cells.[3][4][5]

The combination of an ERK inhibitor like **Tizaterkib** with a PD-1 inhibitor such as pembrolizumab is based on a strong preclinical rationale. Inhibition of the MAPK pathway has been shown to modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors.[1][6] Preclinical studies have demonstrated that the combination



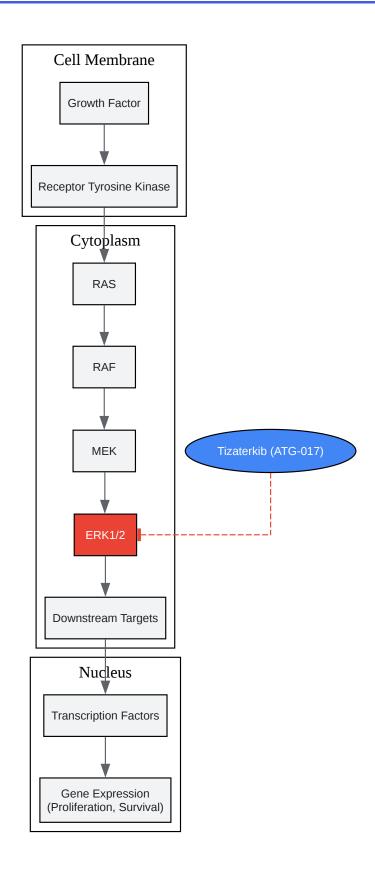
of an ERK1/2 inhibitor with an immune checkpoint inhibitor can work synergistically to improve anti-tumor efficacy, particularly in models resistant to immune checkpoint inhibitors alone.[7][8]

This document provides a detailed overview of the proposed administration of **Tizaterkib** in combination with pembrolizumab, including signaling pathways, experimental protocols, and relevant clinical data from analogous studies.

Signaling Pathways Tizaterkib (ATG-017) Mechanism of Action

Tizaterkib inhibits ERK1 and ERK2, key components of the MAPK/ERK signaling cascade. This pathway is often activated by mutations in upstream proteins like RAS and RAF. By blocking ERK1/2, **Tizaterkib** prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.





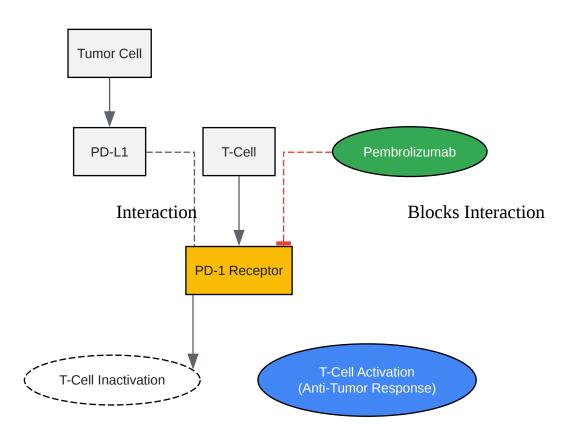
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Caption: Tizaterkib inhibits the MAPK/ERK signaling pathway.



Pembrolizumab Mechanism of Action

Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade prevents the deactivation of T-cells, thereby enabling them to mount an antitumor immune response.



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Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

Quantitative Data Summary

The following tables summarize key data from the ERASER clinical trial (NCT04305249), which investigated **Tizaterkib** (ATG-017) as a monotherapy and in combination with nivolumab. This data is presented as an analogue for the proposed **Tizaterkib** and pembrolizumab combination.



Table 1: Tizaterkib (ATG-017) Monotherapy Dose

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Dose Level	Number of Patients	Dose-Limiting Toxicities (DLTs)	Maximum Tolerated Dose (MTD)				
5 mg QD	1	0	Not Reached				
5 mg BID	3	0	Not Reached				
10 mg BID	3	0	Not Reached				
20 mg BID	7	0	20 mg BID				
30 mg BID	4	2 (Grade 3 acneiform dermatitis, Grade 2 blurred vision)	Exceeded				
40 mg BID	3	2 (Grade 3 diarrhea, Grade 3 retinopathy)	Exceeded				
Data from the first-in-human, dose-escalation phase 1 study of ATG-017 in patients with advanced solid tumors.[9]							

Table 2: Proposed Dosing for Tizaterkib (ATG-017) and Pembrolizumab Combination



Drug	Dose	Route	Frequency	Cycle
Tizaterkib (ATG- 017)	Starting at 5 mg, escalating to 20 mg	Oral	Twice Daily (BID)	Continuous (28- day cycle)
Pembrolizumab	200 mg or 400 mg	Intravenous (IV)	Every 3 weeks or Every 6 weeks	28-day cycle
Tizaterkib dosing is based on the ERASER trial with nivolumab. [7] Pembrolizumab dosing is based on standard combination therapy guidelines.[4][10]				

Experimental Protocols

The following protocols are hypothetical and intended for preclinical or early-phase clinical research settings. Strict adherence to institutional guidelines, ethical approvals, and regulatory requirements is mandatory.

Patient Selection Criteria (Hypothetical)

- Inclusion Criteria:
 - Histologically confirmed advanced or metastatic solid tumors refractory to standard therapies.
 - Documented activating alteration in the RAS-MAPK pathway.
 - Measurable disease as per RECIST v1.1.
 - ECOG performance status of 0 or 1.



- Adequate organ function.
- Exclusion Criteria:
 - Prior treatment with an ERK1/2 inhibitor.
 - Active central nervous system (CNS) metastases.
 - Active autoimmune disease or medical conditions requiring immunosuppression.

Drug Preparation and Administration

Tizaterkib (ATG-017):

- Administered orally twice daily (approximately 12 hours apart).
- Should be taken on an empty stomach (no food or drink other than water for 2 hours before and 1 hour after administration).[11]
- Dose escalation should follow a 3+3 design, starting at 5 mg BID.

Pembrolizumab:

- Administered as an intravenous infusion.
- The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[4]
- The infusion should be administered over 30 minutes.[12][13]
- When given on the same day as other therapies, pembrolizumab should be administered first.[4][14]
- Dilute in 0.9% sodium chloride.[13]

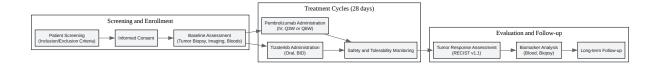
Monitoring and Safety

 Monitor for treatment-emergent adverse events (TEAEs), with a focus on known toxicities of ERK inhibitors (gastrointestinal, skin, and ocular events) and immune-related adverse events (irAEs) from pembrolizumab.



- Toxicity will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
- · Regularly assess vital signs, hematology, and blood chemistry.
- Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.

Visualizations Proposed Experimental Workflow

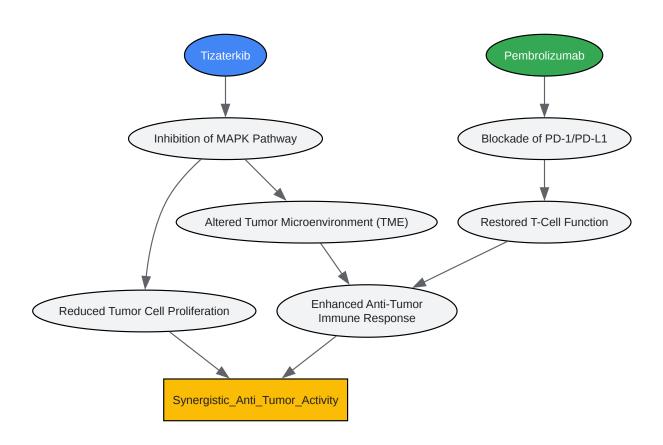


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Caption: Proposed workflow for a clinical study of **Tizaterkib** and Pembrolizumab.

Logical Relationship of Combined Anti-Tumor Effect





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Caption: Synergistic anti-tumor activity of **Tizaterkib** and Pembrolizumab.

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